molecular formula C19H11Cl2NOS B2825562 (E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-thiophen-2-ylprop-2-enenitrile CAS No. 866019-88-7

(E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-thiophen-2-ylprop-2-enenitrile

Cat. No. B2825562
CAS RN: 866019-88-7
M. Wt: 372.26
InChI Key: VPRJWTZOCPLETQ-GXDHUFHOSA-N
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Description

The compound is a complex organic molecule that contains elements of dichlorophenoxy and thiophenyl groups . It’s important to note that the exact properties and characteristics can vary greatly depending on the specific arrangement and bonding of these groups.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reactants present. For example, compounds with dichlorophenoxy groups have been shown to undergo reactions with various types of reagents .

Scientific Research Applications

Environmental Impurities and Analysis

  • Research on dioxin and dioxin-like impurities in Japanese agrochemical formulations highlights the environmental presence and impact of chlorophenyl compounds. This study provides a foundation for understanding how similar compounds, potentially including variations like (E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-thiophen-2-ylprop-2-enenitrile, could be analyzed or their environmental impact assessed (Masunaga, Takasuga, & Nakanishi, 2001).

Antioxidant Properties

  • The study on the antioxidant properties of new chalcogenides against lipid peroxidation in rat brain underlines the significance of research into compounds with potential antioxidant capabilities. Although thiophene is not a chalcogenide, the focus on molecular structure and antioxidant activity could be relevant for studying thiophene derivatives (Rossato et al., 2002).

Electrochemistry and Photophysics

  • A study on the synthesis, electrochemistry, and photophysics of phlorin macrocycles demonstrates the importance of structural variation on the redox and photochemical properties of organic compounds. Insights from this research could be applied to the development of novel materials based on thiophene derivatives for applications in electronics or photovoltaics (Pistner et al., 2013).

Conductive Polymers

  • The synthesis and electronic properties of poly(2-phenylthieno[3,4-b]thiophene) highlight the potential of thiophene derivatives in creating low band gap polymers for electronic applications. This research area could encompass compounds like (E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-thiophen-2-ylprop-2-enenitrile for novel conductive materials (Neef, Brotherston, & Ferraris, 1999).

Corrosion Inhibition

  • A study on the adsorption and corrosion inhibition of a new synthesized thiophene Schiff base on mild steel in acidic solutions indicates the potential application of thiophene derivatives as corrosion inhibitors. This suggests that compounds structurally similar to (E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-thiophen-2-ylprop-2-enenitrile could be explored for protective applications in industry (Daoud et al., 2014).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications. Additionally, research could be conducted to better understand its safety profile and potential impacts on human health .

properties

IUPAC Name

(E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-thiophen-2-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2NOS/c20-15-7-8-18(16(21)11-15)23-17-5-2-1-4-13(17)10-14(12-22)19-6-3-9-24-19/h1-11H/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRJWTZOCPLETQ-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C2=CC=CS2)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C2=CC=CS2)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile

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